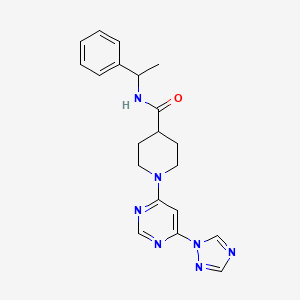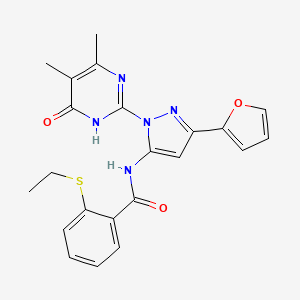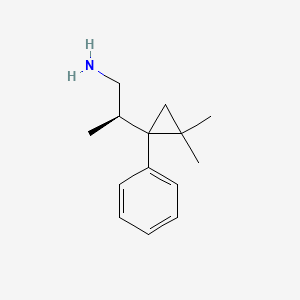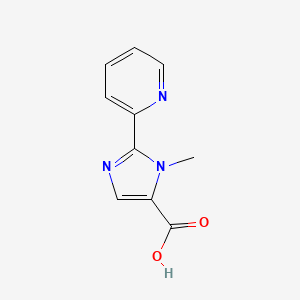![molecular formula C20H19ClFN3O B2525737 1-{[5-(2-Chlorophenyl)-3-isoxazolyl]methyl}-4-(2-fluorophenyl)piperazine CAS No. 339019-77-1](/img/structure/B2525737.png)
1-{[5-(2-Chlorophenyl)-3-isoxazolyl]methyl}-4-(2-fluorophenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[5-(2-Chlorophenyl)-3-isoxazolyl]methyl}-4-(2-fluorophenyl)piperazine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperazine ring substituted with a 2-fluorophenyl group and an isoxazole ring substituted with a 2-chlorophenyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[5-(2-Chlorophenyl)-3-isoxazolyl]methyl}-4-(2-fluorophenyl)piperazine typically involves multiple steps, starting with the preparation of the isoxazole and piperazine intermediates. One common synthetic route includes:
Preparation of 5-(2-Chlorophenyl)-3-isoxazole: This can be achieved through the cyclization of 2-chlorobenzonitrile with hydroxylamine hydrochloride under basic conditions to form the isoxazole ring.
Preparation of 4-(2-Fluorophenyl)piperazine: This involves the reaction of 2-fluoroaniline with piperazine in the presence of a suitable catalyst.
Coupling Reaction: The final step involves coupling the two intermediates using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-{[5-(2-Chlorophenyl)-3-isoxazolyl]methyl}-4-(2-fluorophenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
1-{[5-(2-Chlorophenyl)-3-isoxazolyl]methyl}-4-(2-fluorophenyl)piperazine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{[5-(2-Chlorophenyl)-3-isoxazolyl]methyl}-4-(2-fluorophenyl)piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 1-{[5-(2-Chlorophenyl)-3-isoxazolyl]methyl}-4-(2-chlorophenyl)piperazine
- 1-{[5-(2-Fluorophenyl)-3-isoxazolyl]methyl}-4-(2-fluorophenyl)piperazine
- 1-{[5-(2-Chlorophenyl)-3-isoxazolyl]methyl}-4-(2-bromophenyl)piperazine
Uniqueness
1-{[5-(2-Chlorophenyl)-3-isoxazolyl]methyl}-4-(2-fluorophenyl)piperazine is unique due to the combination of its isoxazole and piperazine rings with specific halogen substitutions. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5-(2-chlorophenyl)-3-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClFN3O/c21-17-6-2-1-5-16(17)20-13-15(23-26-20)14-24-9-11-25(12-10-24)19-8-4-3-7-18(19)22/h1-8,13H,9-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPIQNGFQGGDHTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NOC(=C2)C3=CC=CC=C3Cl)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-Fluoro-3-({1-[6-(propan-2-yloxy)pyridine-3-carbonyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2525654.png)

![3-(4-ethoxyphenyl)-2-(ethylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2525659.png)
![4-[(2Z)-azepan-2-ylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one](/img/structure/B2525660.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[(2-fluorophenyl)amino]acetamide](/img/structure/B2525661.png)


![2-CHLORO-5-NITRO-N-[4-(PYRIDIN-4-YL)-1,3-THIAZOL-2-YL]BENZAMIDE](/img/structure/B2525667.png)

![3-[(2,6-dichlorophenyl)methyl]-9-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-(ethanesulfonyl)-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B2525671.png)
![N-[1-(3-Cyanophenyl)cyclopropyl]oxirane-2-carboxamide](/img/structure/B2525674.png)


